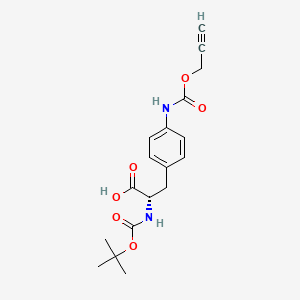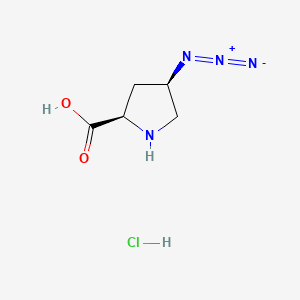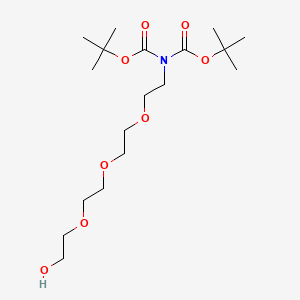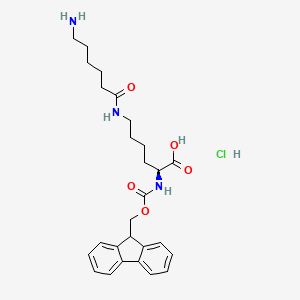
Fmoc-Lys(Aca) HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is a derivative of lysine, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The 9-fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Acetylation: The ε-amino group of lysine is acetylated using acetic anhydride in the presence of a base like pyridine.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride undergoes several types of reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the 9-fluorenylmethyloxycarbonyl group.
Acetic Anhydride: Used for the acetylation of the ε-amino group.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
Lysine: After deprotection and hydrolysis, lysine is regenerated.
Acetic Acid: Formed as a byproduct during acetylation.
Wissenschaftliche Forschungsanwendungen
9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Biomaterials: Employed in the creation of peptide-based hydrogels for tissue engineering.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The primary function of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is to protect the amino group of lysine during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the 9-fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-fluorenylmethyloxycarbonyl-L-lysine hydrochloride: Similar structure but without the acetyl group.
tert-Butyloxycarbonyl-L-lysine hydrochloride: Uses a different protecting group (tert-butyloxycarbonyl) for the amino group.
Uniqueness
9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and acetyl protecting groups, which provide dual protection for the amino groups of lysine. This dual protection is particularly useful in complex peptide synthesis where multiple protecting groups are required .
Eigenschaften
IUPAC Name |
(2S)-6-(6-aminohexanoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5.ClH/c28-16-8-1-2-15-25(31)29-17-9-7-14-24(26(32)33)30-27(34)35-18-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23;/h3-6,10-13,23-24H,1-2,7-9,14-18,28H2,(H,29,31)(H,30,34)(H,32,33);1H/t24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFTSHSJDOMKA-JIDHJSLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCCCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCCCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




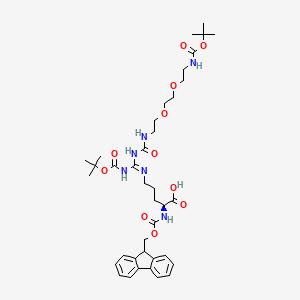

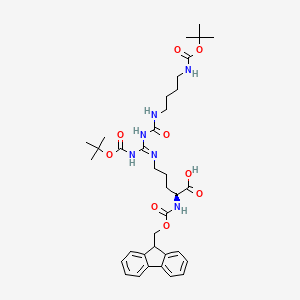
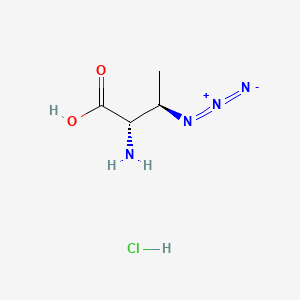

![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
